molecular formula C14H13IN2O B6053896 1-(4-Iodo-2-methylphenyl)-3-phenylurea

1-(4-Iodo-2-methylphenyl)-3-phenylurea

Cat. No.: B6053896
M. Wt: 352.17 g/mol
InChI Key: CZIKQDCOBDIAPM-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-methylphenyl)-3-phenylurea is a urea derivative characterized by a phenylurea backbone substituted with a 4-iodo-2-methylphenyl group. This compound belongs to the arylurea family, which is notable for its diverse applications in medicinal chemistry, materials science, and agrochemicals. While direct references to this specific compound are absent in the provided evidence, structural analogs with varying substituents (e.g., halogens, alkoxy chains, and heterocycles) offer critical insights for comparison .

Properties

IUPAC Name

1-(4-iodo-2-methylphenyl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c1-10-9-11(15)7-8-13(10)17-14(18)16-12-5-3-2-4-6-12/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIKQDCOBDIAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Iodo-2-methylphenyl)-3-phenylurea typically involves the reaction of 4-iodo-2-methylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Iodo-2-methylphenyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the iodine atom with other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Iodo-2-methylphenyl)-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-methylphenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A. Alkoxy-Substituted Phenylureas

  • 1-(4-(Hexyloxy)phenyl)-3-phenylurea and 1-(4-(Hexadecyloxy)phenyl)-3-phenylurea :
    • Synthesis : Prepared via reaction of phenyl isocyanate with alkoxy-substituted anilines, achieving yields of 89–93% .
    • IR Spectroscopy : Strong C=O stretching vibrations at ~1650–1700 cm⁻¹, consistent with urea carbonyl groups. N-H stretches appear at ~3200–3300 cm⁻¹ .
    • Solubility : Increased alkyl chain length (e.g., hexyloxy to hexadecyloxy) enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .

B. Halogen-Substituted Phenylureas

  • 1-(3,4-Dichlorophenyl)-3-phenylurea (Triclocarban) :
    • Applications : Widely used as an antimicrobial agent in cosmetics and personal care products. The dichloro substituents enhance stability and bioactivity .
    • Safety Concerns : Persistent environmental accumulation and endocrine-disrupting effects have led to regulatory restrictions .
  • 1-(4-Fluorophenyl)-3-phenylurea Derivatives :
    • Anticonvulsant Activity : Fluorine substitution in compounds like 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea showed potent ED₅₀ values (1.14–2.72 μmol/kg) in seizure models, attributed to enhanced electronegativity and metabolic stability .

C. Heterocyclic Urea Derivatives

  • 1-(2-Chloropyridin-4-yl)-3-phenylurea :
    • Structure : Incorporates a pyridine ring, enabling π-π stacking interactions and improved binding to biological targets .

    • Bioactivity : Similar chloropyridinyl derivatives are explored as anti-infectives due to enhanced target specificity .

Comparative Analysis of Key Parameters

Compound Substituent Key Properties/Applications Biological Activity (if reported) Reference
1-(4-Iodo-2-methylphenyl)-3-phenylurea 4-Iodo-2-methylphenyl High lipophilicity, potential radioimaging applications Not reported in evidence
1-(4-Hexyloxyphenyl)-3-phenylurea 4-Hexyloxyphenyl High yield (90%), IR: C=O at 1680 cm⁻¹ Anticancer screening (implied)
1-(3,4-Dichlorophenyl)-3-phenylurea 3,4-Dichlorophenyl Antimicrobial, environmental persistence ED₅₀: 2.70 μmol/kg (anticonvulsant)
1-(4-Methoxyphenyl)-3-phenylurea 4-Methoxyphenyl Improved solubility due to polar methoxy No direct activity reported
1-(2-Bromoethyl)-3-phenylurea 2-Bromoethyl Reactive bromine for further alkylation Synthetic intermediate

Structural and Functional Insights

  • Biological Relevance : While iodinated compounds are understudied in the evidence, analogs like triclocarban (dichloro-substituted) demonstrate that halogenation can enhance bioactivity but may also introduce toxicity risks .
  • Synthetic Flexibility : The bromoethyl derivative () highlights the utility of halogenated ureas as intermediates for further functionalization, a strategy applicable to the iodinated target compound .

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